molecular formula C8H9BrN2S B2483783 [(4-Bromophenyl)methyl]thiourea CAS No. 89980-86-9

[(4-Bromophenyl)methyl]thiourea

Cat. No.: B2483783
CAS No.: 89980-86-9
M. Wt: 245.14
InChI Key: QGVQYFXSPFPZCX-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)methyl]thiourea is an organosulfur compound with the molecular formula C_8H_9BrN_2S. It is a derivative of thiourea, where the hydrogen atoms are substituted by a 4-bromophenylmethyl group. This compound is known for its diverse applications in organic synthesis and biological research.

Scientific Research Applications

[(4-Bromophenyl)methyl]thiourea has several scientific research applications:

Mechanism of Action

Target of Action

Thiourea derivatives, to which this compound belongs, have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that the compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

It has been suggested that thiourea derivatives may target specific molecular pathways involved in the development of diseases such as cancer . The interaction of the compound with its targets could lead to alterations in these pathways, potentially inhibiting disease progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-Bromophenyl)methyl]thiourea can be synthesized through the reaction of 4-bromobenzylamine with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzylamine+ThioureaThis compound\text{4-Bromobenzylamine} + \text{Thiourea} \rightarrow \text{this compound} 4-Bromobenzylamine+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a similar structure but without the 4-bromophenylmethyl group.

    Phenylthiourea: Similar structure with a phenyl group instead of the 4-bromophenylmethyl group.

    Benzylthiourea: Similar structure with a benzyl group instead of the 4-bromophenylmethyl group.

Uniqueness

[(4-Bromophenyl)methyl]thiourea is unique due to the presence of the 4-bromophenylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-bromophenyl)methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQYFXSPFPZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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